ノシスタチン (ウシ)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nocistatin (bovine) is a heptadecapeptide produced from bovine prepronociceptin and has been studied for its role in modulating pain perception and transmission. It notably blocks the induction of hyperalgesia and allodynia by nociceptin or prostaglandin E2, suggesting a complex interplay in pain processing mechanisms (Minami et al., 1998).

Synthesis Analysis

Nocistatin's synthesis involves cleavage from the larger prepronociceptin molecule. Its human, rat, and mouse counterparts differ in length, indicating a species-specific processing of the precursor molecule (Lee et al., 1999). Synthesized peptides have been used to study nocistatin's presence and activity in various species, offering insights into its synthesis and functional roles.

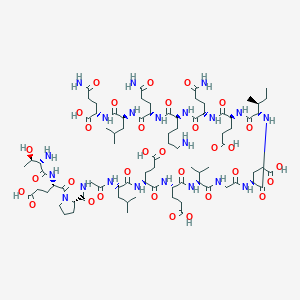

Molecular Structure Analysis

The molecular structure of nocistatin has been delineated through conformational studies, revealing a well-defined helical structure in solution. This structure is consistent across the C-terminal octapeptide, which retains allodynia-blocking activity, suggesting a critical role for this region in nocistatin's biological function (Crescenzi et al., 2000).

科学的研究の応用

酸感受性イオンチャネル (ASIC) との相互作用

ノシスタチンは、酸感受性イオンチャネル (ASIC) との相互作用について研究されています。ASIC は、プロトンによって直接活性化されるイオンチャネル受容体です。 ノシスタチンは、ASIC1a を含む ASIC を直接活性化することが報告されています . しかし、さらなる研究により、ノシスタチンはアフリカツメガエル卵母細胞または CHO 細胞で発現する ASIC1a を直接活性化しないことが明らかになりました . 代わりに、ノシスタチンは、この高度に酸性なペプチドによる活性化が以前に報告された程度まで、浴液を酸性化するすることが判明しました .

ウイルス感染に対するヒトの健康への貢献

ノシスタチンを産生するウシを含むウシは、人間の栄養、農業、産業目的、医学研究、薬物およびワクチンの開発、および生活の向上に長年貢献してきました . in vitro で研究されたウシウイルスのライフサイクル、ゲノム構造、ウイルスタンパク質、および病態生理学は、人間の対応物を理解するための道を切り開きました .

NIPSNAP1 との相互作用

ノシスタチンは、NIPSNAP1 と呼ばれるタンパク質と相互作用することが判明しています . この相互作用は、ノシスタチンの機能の基盤となる分子機構の理解を深める可能性があります .

将来の方向性

: Zhang, T., Wang, T., Niu, Q., Xu, L., Chen, Y., Gao, X., … & Xu, L. (2022). Transcriptional atlas analysis from multiple tissues reveals the expression specificity patterns in beef cattle. BMC Biology, 20(1), 79. Link : Frontiers. (2016). Comprehensive Phylogenetic Analysis of Bovine NAS Isolates. Link : BMC Genomics. (2023). Identification of unique transcriptomic signatures through integrated multispecies comparative analysis and WGCNA in bovine oocyte development. Link

作用機序

Target of Action

Nocistatin (bovine) is an endogenous peptide derived from the same precursor as nociceptin . It primarily targets the NOP receptor, opposing the action of nociceptin . It also modulates 5-HT transmission in the mouse neocortex via mechanisms separate from nociceptin/orphanin FQ .

Mode of Action

Nocistatin (bovine) interacts with its targets by blocking nociceptin-induced allodynia and hyperalgesia . It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . Furthermore, it has been found to activate acid-sensing ion channels (ASICs), an effect that correlates with the acidic nature of Nocistatin .

Biochemical Pathways

Nocistatin (bovine) affects several biochemical pathways. It inhibits 5-hydroxytryptamine release in the mouse neocortex via presynaptic G i/o protein-linked pathways . It also reverses nociceptin inhibition of glutamate release from rat brain slices . Moreover, it has been found to modulate c-Fos expression in the mouse thalamus .

Result of Action

The molecular and cellular effects of Nocistatin (bovine)'s action include the reversal of nociceptin-induced allodynia and hyperalgesia . It also attenuates pain evoked by prostaglandin E2 . At high doses, intrathecally injected Nocistatin was pronociceptive, whereas lower doses elicited antinociception .

Action Environment

The action of Nocistatin (bovine) can be influenced by environmental factorsInstead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide .

生化学分析

Biochemical Properties

Nocistatin (bovine) interacts with various enzymes, proteins, and other biomolecules. It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . This suggests that Nocistatin (bovine) may interact with glutamate receptors or other proteins involved in glutamate signaling .

Cellular Effects

Nocistatin (bovine) has been shown to modulate c-Fos expression in the mouse thalamus . This suggests that Nocistatin (bovine) may influence cell function by modulating gene expression

Molecular Mechanism

It is known to block nociceptin-induced allodynia and hyperalgesia , suggesting that it may interact with nociceptin receptors or other proteins involved in nociception .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPWDFZVRDNEEX-GFTPUIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H135N21O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。